2-ethoxyethyl 2-chloroacetate

Distillation Process Chemistry Physical Property Screening

2-Ethoxyethyl 2-chloroacetate (CAS 60682-94-2) is a bifunctional organic compound classified as a chloroacetic acid ester. It features a reactive chloroacetyl group attached to a 2-ethoxyethyl alcohol moiety.

Molecular Formula C6H11ClO3
Molecular Weight 166.6 g/mol
CAS No. 60682-94-2
Cat. No. B1604769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethoxyethyl 2-chloroacetate
CAS60682-94-2
Molecular FormulaC6H11ClO3
Molecular Weight166.6 g/mol
Structural Identifiers
SMILESCCOCCOC(=O)CCl
InChIInChI=1S/C6H11ClO3/c1-2-9-3-4-10-6(8)5-7/h2-5H2,1H3
InChIKeyKPAIAQWSRMSXDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethoxyethyl 2-Chloroacetate (CAS 60682-94-2): Technical Specifications and Procurement Data Sheet


2-Ethoxyethyl 2-chloroacetate (CAS 60682-94-2) is a bifunctional organic compound classified as a chloroacetic acid ester. It features a reactive chloroacetyl group attached to a 2-ethoxyethyl alcohol moiety . This structure yields a liquid with a molecular weight of 166.6 g/mol and a calculated density of 1.12 g/cm³ . Its primary industrial relevance is as a versatile intermediate, particularly in agrochemical and pharmaceutical synthesis, where its dual functionality enables the creation of complex molecules .

Procurement Alert: Why 2-Ethoxyethyl 2-Chloroacetate Cannot Be Replaced by Generic Chloroacetates


Substituting 2-ethoxyethyl 2-chloroacetate with simpler or more common chloroacetates (e.g., ethyl or methyl chloroacetate) is not a straightforward drop-in replacement. The critical differentiator is the 2-ethoxyethyl group. This moiety fundamentally alters the compound's physical properties—notably increasing its calculated boiling point by over 70°C relative to ethyl chloroacetate—which directly impacts reaction temperature windows and distillation protocols . Furthermore, this group enhances solubility in organic solvents, which can be crucial for achieving homogeneous reaction conditions in specific synthetic pathways . The choice of the ester group also dictates the fate of the alcohol by-product in subsequent reactions; a procurement decision based solely on the reactive chloroacetyl center ignores these critical downstream process implications.

Technical Evidence Guide: Quantifiable Performance of 2-Ethoxyethyl 2-Chloroacetate vs. Closest Analogs


Physical Property Differentiation: Boiling Point Elevation vs. Ethyl Chloroacetate

The physical properties of 2-ethoxyethyl 2-chloroacetate are distinct from its most common analog, ethyl chloroacetate (CAS 105-39-5). The target compound exhibits a substantially higher boiling point, which is a critical parameter for designing industrial separation and reaction processes. The data indicates a boiling point elevation of over 70°C relative to the ethyl ester, enabling high-temperature reactions without the use of a pressure vessel .

Distillation Process Chemistry Physical Property Screening

Analytical Differentiation: Validated HPLC Method for Impurity Isolation and Quality Control

A validated reverse-phase HPLC method has been established for 2-ethoxyethyl 2-chloroacetate using a Newcrom R1 column, enabling its precise separation and analysis [1]. The method utilizes a mobile phase of acetonitrile, water, and phosphoric acid, and is documented as scalable for preparative separation, a key advantage for isolating impurities [1]. This stands in contrast to generic methods for simpler esters like methyl chloroacetate, which may not provide adequate resolution for the more complex impurity profile of this compound. The existence of a specific, robust analytical method ensures procurement can be supported by rigorous in-house or third-party quality verification.

Analytical Chemistry Quality Control HPLC Method Development

Reactivity Profile: Class-Level SN2 Reactivity Advantage Over 2-Ethoxyethyl Acetate

The presence of the alpha-chlorine atom in 2-ethoxyethyl 2-chloroacetate activates the adjacent carbonyl carbon toward nucleophilic attack, classifying it as a reactive electrophile . This is in stark contrast to non-halogenated analogs like 2-ethoxyethyl acetate (CAS 111-15-9), which lack this activation and are significantly less reactive in nucleophilic acyl substitution reactions. While specific kinetic rate constants for the target compound are not available in the public domain, the class-level inference based on the established reactivity of alpha-halo esters is unequivocal: the target compound will react significantly faster with nucleophiles (e.g., amines, alkoxides) than its non-halogenated counterpart [1]. This enables milder reaction conditions, shorter reaction times, and potentially higher yields in synthetic sequences.

Synthetic Chemistry Nucleophilic Substitution Reaction Rate

Structural Differentiation: Ether vs. Alkyl Chain Impact on Lipophilicity and Solubility

The 2-ethoxyethyl group provides a unique balance of polarity and lipophilicity compared to other chloroacetate esters. Its predicted LogP value of 0.84 is substantially higher than that of ethyl chloroacetate (predicted LogP ~0.5) , indicating enhanced lipophilicity. This structural feature enhances its solubility in organic solvents, a property noted in multiple sources . For researchers designing molecules where the ester group's physicochemical profile is critical (e.g., in prodrug strategies or to modulate membrane permeability), this compound offers a distinct, intermediate property set between the more hydrophilic methyl/ethyl esters and the more lipophilic butoxyethyl ester.

Medicinal Chemistry Formulation Science QSAR

Defined Use Cases: Where 2-Ethoxyethyl 2-Chloroacetate Provides a Technical Edge


Agrochemical Intermediate Synthesis Requiring High-Temperature Reaction Profiles

2-ethoxyethyl 2-chloroacetate is explicitly cited as an intermediate for pesticide synthesis . Given its elevated boiling point relative to ethyl or methyl chloroacetate, it is the preferred reagent for synthetic steps requiring higher temperatures without pressurization. A process chemist optimizing a coupling reaction that requires a sustained temperature above 150 °C at ambient pressure would select this compound over its lower-boiling analogs to ensure the reagent remains in the liquid phase and avoids solvent/reagent loss through vaporization, thereby improving safety and yield consistency.

Drug Discovery: Modulating Pharmacokinetic Properties via a Privileged Ester Fragment

In medicinal chemistry, the 2-ethoxyethyl group is a common motif for modulating the lipophilicity and solubility of drug candidates. The predicted LogP of 0.84 for 2-ethoxyethyl 2-chloroacetate places it in a sweet spot for compounds intended for oral bioavailability . A medicinal chemist exploring a series of ester prodrugs or building blocks would select this specific chloroacetate to introduce an ester moiety that offers a balance of aqueous solubility (from the ether oxygen) and membrane permeability (from the hydrocarbon chain). This provides a quantifiable advantage in fine-tuning ADME properties compared to using a simple methyl or ethyl ester.

Custom Organic Synthesis: Exploiting Enhanced Organic Solubility

For reactions that require anhydrous conditions or are sensitive to protic solvents, the enhanced solubility of 2-ethoxyethyl 2-chloroacetate in organic solvents is a key advantage . This property makes it a valuable building block for creating hydrophobic molecular architectures. A synthetic chemist facing solubility issues with a highly non-polar substrate would find that this reagent provides superior miscibility in solvents like toluene or dichloromethane, enabling a wider range of reaction conditions and facilitating easier workup and purification procedures compared to more polar, water-soluble chloroacetate alternatives.

Quality Control and Regulatory Compliance for Advanced Intermediates

The existence of a published, scalable HPLC method for 2-ethoxyethyl 2-chloroacetate provides a concrete advantage for pharmaceutical and agrochemical manufacturers [1]. When scaling up a process that uses this compound as a key intermediate, the analytical method can be directly implemented or adapted for in-process control and final product purity testing. This reduces method development time and costs and provides a validated starting point for the analytical sections of regulatory filings (e.g., DMFs, INDs), de-risking the procurement and scale-up phases of development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-ethoxyethyl 2-chloroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.